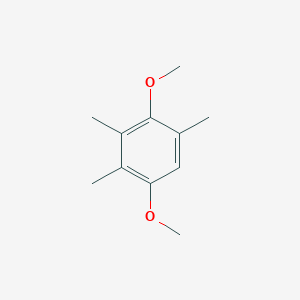
1,4-Dimethoxy-2,3,5-trimethylbenzene
Descripción general
Descripción
1,4-Dimethoxy-2,3,5-trimethylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, characterized by the presence of two methoxy groups (-OCH3) and three methyl groups (-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2,3,5-trimethylbenzene can be synthesized through several methods. One common synthetic route involves the methylation of 1,4-dimethoxybenzene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1,4-dimethoxy-2,3,5-trimethyl-benzene may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as aluminum chloride (AlCl3) can be employed in Friedel-Crafts alkylation reactions to introduce the methyl groups onto the benzene ring. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-2,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups can be replaced by other substituents using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, fragrances, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1,4-dimethoxy-2,3,5-trimethyl-benzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and physical properties.
1,3,5-Trimethoxybenzene: Contains three methoxy groups, leading to variations in chemical behavior.
2,4,6-Trimethylbenzene: Lacks the methoxy groups, affecting its solubility and reactivity.
Uniqueness
1,4-Dimethoxy-2,3,5-trimethylbenzene is unique due to the combination of methoxy and methyl groups, which confer specific electronic and steric properties. These properties influence its reactivity in chemical reactions and its interactions in biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
4537-09-1 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1,4-dimethoxy-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-7-6-10(12-4)8(2)9(3)11(7)13-5/h6H,1-5H3 |
Clave InChI |
GZZYDSKWJOBDHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)OC |
SMILES canónico |
CC1=CC(=C(C(=C1OC)C)C)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
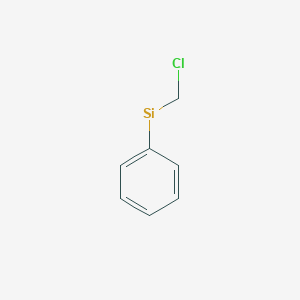
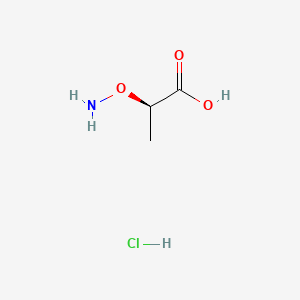
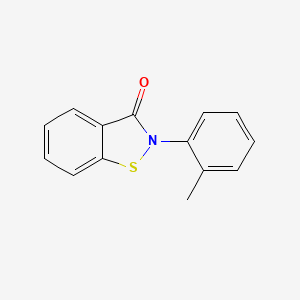
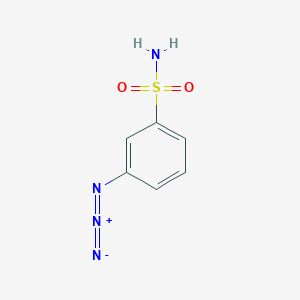
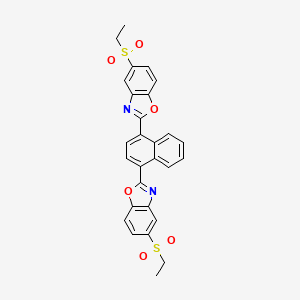
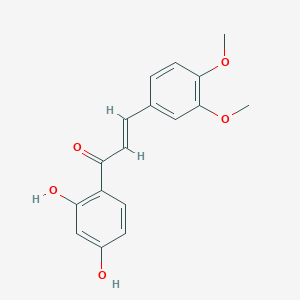
![Diphenyl[(E)-styryl]phosphine sulfide](/img/structure/B1655853.png)
![N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine](/img/structure/B1655854.png)
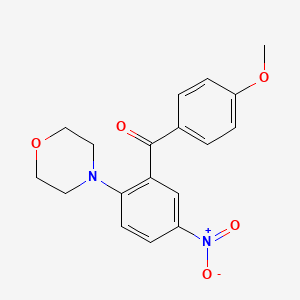
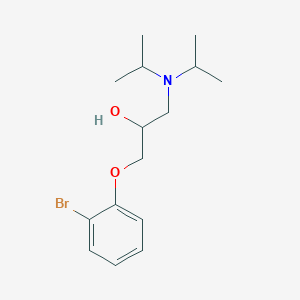
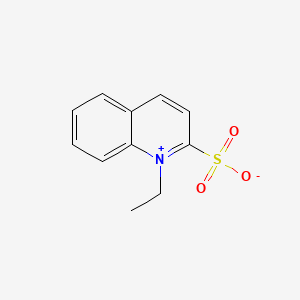
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1655859.png)
![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide](/img/structure/B1655861.png)
![N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B1655864.png)
